molecular formula C27H32N2O4S B2602307 1-Benzhydryl-4-(2,5-diethoxyphenyl)sulfonylpiperazine CAS No. 325811-07-2

1-Benzhydryl-4-(2,5-diethoxyphenyl)sulfonylpiperazine

Cat. No. B2602307
M. Wt: 480.62
InChI Key: WMAFKMUTDLWKOJ-UHFFFAOYSA-N
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Description

“1-Benzhydryl-4-(2,5-diethoxyphenyl)sulfonylpiperazine” is a chemical compound with the molecular formula C25H28N2O4S and a molecular weight of 452.57 . It is a derivative of piperazine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . Another study reported the design of a series of novel 1-benzhydryl-sulfonyl-piperazine derivatives by a nucleophilic substitution reaction of 1-benzhydryl-piperazine with various sulfonyl chlorides .


Molecular Structure Analysis

The structure of similar compounds reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral. There is a large discrepancy in the bond angles around the piperazine N atoms .

Future Directions

The future directions for “1-Benzhydryl-4-(2,5-diethoxyphenyl)sulfonylpiperazine” and similar compounds could involve further exploration of their potential therapeutic applications, given the wide range of biological activities associated with piperazine derivatives .

properties

IUPAC Name

1-benzhydryl-4-(2,5-diethoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4S/c1-3-32-24-15-16-25(33-4-2)26(21-24)34(30,31)29-19-17-28(18-20-29)27(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-16,21,27H,3-4,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAFKMUTDLWKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-4-(2,5-diethoxyphenyl)sulfonylpiperazine

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